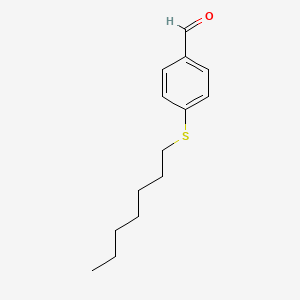
4-(Heptylsulfanyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Heptylsulfanyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a benzene ring substituted with a heptylsulfanyl group (a seven-carbon chain attached via a sulfur atom) and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with heptylthiol in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the heptylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Heptylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The heptylsulfanyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: 4-(Heptylsulfanyl)benzoic acid
Reduction: 4-(Heptylsulfanyl)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Applications De Recherche Scientifique
4-(Heptylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of functionalized materials.
Biology: The compound can be used in studies involving the modification of biomolecules and the development of new biochemical assays.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(Heptylsulfanyl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group typically acts as an electrophile, reacting with nucleophiles to form various products. The heptylsulfanyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfanyl)benzaldehyde: Similar structure but with a shorter alkyl chain.
4-(Ethylsulfanyl)benzaldehyde: Similar structure with a two-carbon alkyl chain.
4-(Butylsulfanyl)benzaldehyde: Similar structure with a four-carbon alkyl chain.
Uniqueness
4-(Heptylsulfanyl)benzaldehyde is unique due to its longer heptyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
88357-17-9 |
|---|---|
Formule moléculaire |
C14H20OS |
Poids moléculaire |
236.37 g/mol |
Nom IUPAC |
4-heptylsulfanylbenzaldehyde |
InChI |
InChI=1S/C14H20OS/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10,12H,2-6,11H2,1H3 |
Clé InChI |
ORGFCUHAVYPHTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
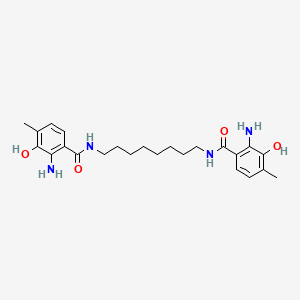

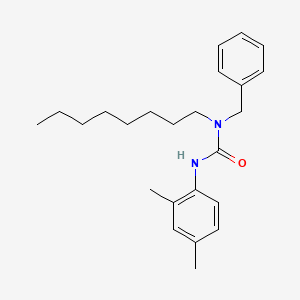
![Methyl 2-[(5,7-dichloroquinolin-8-yl)oxy]propanoate](/img/structure/B14402903.png)


![2-[2-Bromoprop-2-enyl(methyl)amino]ethanol](/img/structure/B14402907.png)
![4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14402911.png)
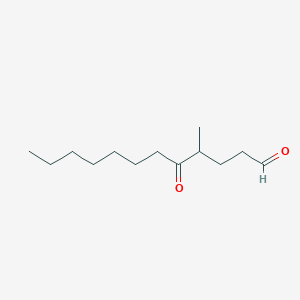
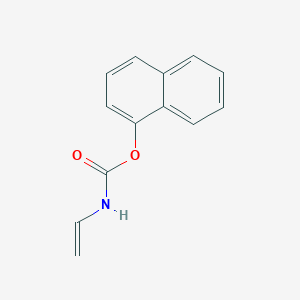

![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
